molecular formula C22H32F2 B1603613 2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene CAS No. 174350-06-2

2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

Cat. No.: B1603613
CAS No.: 174350-06-2
M. Wt: 334.5 g/mol
InChI Key: WHGVTSKLKPNRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene is an organic compound with the molecular formula C22H32F2O. It is a white crystalline solid with a spicy odor. This compound is notable for its unique structure, which includes two fluorine atoms and a bicyclohexyl group, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene involves multiple stepsThis is typically achieved through a series of reactions starting with the appropriate alcohol, followed by fluorination and methoxylation .

Industrial Production Methods

Industrial production of this compound is complex and involves several steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-1-methoxy-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene
  • 2,3-Difluoro-1-propoxy-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene

Uniqueness

Compared to similar compounds, 2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3-difluoro-1-methyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2/c1-3-4-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-5-15(2)21(23)22(20)24/h5,14,16-19H,3-4,6-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGVTSKLKPNRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133655
Record name 2,3-Difluoro-1-methyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174350-06-2
Record name 2,3-Difluoro-1-methyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2,3-difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.